2-Heptanone, 5-ethyl-
Overview
Description
2-Heptanone, 5-ethyl- is an organic compound belonging to the class of ketones. It is a colorless liquid with a fruity odor, often described as banana-like. The compound has the molecular formula C9H18O and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
2-Heptanone, 5-ethyl- can be synthesized through several methods. One common method involves the cross aldol condensation of acetone and butyraldehyde under the catalysis of a solid base. The reaction products undergo dehydration and catalytic hydrogenation to yield 2-Heptanone . Other methods include extraction from natural sources, biological fermentation, and dehydrogenation oxidation of 2-enanthol .
Chemical Reactions Analysis
2-Heptanone, 5-ethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions include carboxylic acids, secondary alcohols, and substituted ketones .
Scientific Research Applications
2-Heptanone, 5-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its role as a pheromone in rodents and its effects on odorant receptors.
Medicine: Research has explored its potential as a local anesthetic, similar to lidocaine.
Mechanism of Action
The mechanism of action of 2-Heptanone, 5-ethyl- involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to odorant receptors in rodents, triggering a response that alerts other rats . In honey bees, it acts as an anesthetic on pests, enabling the bees to stun and eject them from the hive . The compound’s anesthetic properties are attributed to its ability to block sodium channels, similar to the action of lidocaine .
Comparison with Similar Compounds
2-Heptanone, 5-ethyl- can be compared with other similar ketones, such as:
2-Heptanone: A ketone with a similar structure but without the ethyl group at the fifth position.
Methyl n-amyl ketone: Another name for 2-Heptanone, highlighting its structural similarity.
Butyl acetone: A ketone with a different alkyl group attached to the carbonyl carbon.
The uniqueness of 2-Heptanone, 5-ethyl- lies in its specific applications and properties, such as its role as a pheromone and its potential use as a local anesthetic .
Properties
IUPAC Name |
5-ethylheptan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-9(5-2)7-6-8(3)10/h9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSNNUWKZGXMOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068222 | |
Record name | 2-Heptanone, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40238-93-5 | |
Record name | 5-Ethyl-2-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40238-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptanone, 5-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040238935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Heptanone, 5-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Heptanone, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6068222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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